molecular formula C4H6N4O B15249531 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one CAS No. 3391-68-2

4-Amino-1-methyl-1,3,5-triazin-2(1H)-one

Cat. No.: B15249531
CAS No.: 3391-68-2
M. Wt: 126.12 g/mol
InChI Key: RHJJMHTYURSZGB-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound features a triazine ring with an amino group and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanamide with formamide in the presence of a catalyst to form the triazine ring. The reaction conditions often include moderate temperatures and acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro triazines, while substitution reactions can produce a wide range of substituted triazines with different functional groups.

Scientific Research Applications

4-Amino-1-methyl-1,3,5-triazin-2(1H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethyl-1,3,5-triazine: Similar structure with two methyl groups instead of one.

    4,6-Diamino-1,3,5-triazine: Contains two amino groups instead of one.

    1,3,5-Triazine-2,4,6-triamine:

Uniqueness

4-Amino-1-methyl-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other triazines may not be suitable.

Properties

CAS No.

3391-68-2

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

4-amino-1-methyl-1,3,5-triazin-2-one

InChI

InChI=1S/C4H6N4O/c1-8-2-6-3(5)7-4(8)9/h2H,1H3,(H2,5,7,9)

InChI Key

RHJJMHTYURSZGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=NC1=O)N

Origin of Product

United States

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